4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
Description
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with an amine group and at the 4-position with a tetrahydropyran-4-yloxy moiety. This structure combines aromaticity (pyridine) with a saturated oxygen-containing ring (tetrahydropyran), conferring unique physicochemical properties.
Synthetic routes for related compounds (e.g., derivatives of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid) involve multi-step reactions, such as Mitsunobu couplings, ester hydrolysis, and reductive amination, highlighting the compound’s versatility in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c11-9-7-12-4-1-10(9)14-8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6,11H2 |
InChI Key |
CTVUXMZZIVIDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-hydroxy-3-aminopyridine with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF are typical.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The tetrahydropyran-4-yloxy group may enhance the compound’s binding affinity and specificity by providing additional hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogs: Ring Size and Substituent Variations
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5)
- Key Difference : Replacement of the six-membered tetrahydropyran ring with a five-membered tetrahydrofuran (THF) ring.
- Steric Effects: Smaller ring size may reduce steric hindrance, enhancing reactivity in downstream reactions.
- Molecular Formula : C₉H₁₂N₂O₂ (vs. C₉H₁₄N₂O₂ for the tetrahydropyran analog) .
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1180133-65-6)
- Key Difference : Substituent position shifted from the pyridine 4- to 6-position.
- Impact :
6-(Cyclopentyloxy)pyridin-3-amine (CAS 748183-38-2)
- Key Difference : Cyclopentyloxy group replaces tetrahydropyranyloxy.
- Impact :
Data Table: Structural and Functional Comparison
Positional Isomerism and Reactivity
The 4- vs. 6-substituent distinction significantly influences chemical behavior:
- 6-Substituted Pyridines : The substituent’s position may enhance resonance stabilization of the pyridine ring, altering reactivity in nucleophilic substitution or cross-coupling reactions .
Saturation and Aromaticity
Compared to 4-phenyl-3,6-dihydropyridin-1(2H)-amine (CAS 113975-42-1), which features a partially saturated pyridine ring:
- Aromaticity : The fully aromatic pyridine core in the target compound offers greater stability and distinct electronic properties.
- Saturation Effects : Dihydropyridines are more prone to oxidation, limiting their utility in long-term storage or in vivo applications .
Biological Activity
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, also known as 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H16N2O3
- Molecular Weight : 224.26 g/mol
- CAS Number : 1951451-56-1
- Physical State : Solid, typically yellow to white in appearance.
Biological Activity Overview
The biological activity of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways and its effects on different cell lines.
Antitumor Activity
Recent studies have highlighted the compound's role as an ALK5 inhibitor, which is significant in the treatment of cancers and fibrotic diseases. One study demonstrated that a derivative of this compound inhibited ALK5 autophosphorylation with an IC50 value of 25 nM and showed a tumor growth inhibition effect in CT26 xenograft models after oral administration at a dosage of 30 mg/kg .
Anticonvulsant Properties
Research indicates that certain derivatives related to this compound exhibit anticonvulsant activity. For example, a related pyridine derivative displayed significant anticonvulsant properties, suggesting that modifications in the structure could enhance this effect .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. A study indicated that thiazole compounds, which share structural similarities with pyridine derivatives, showed promising antibacterial activity against various pathogens. This suggests potential applications for 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine in antimicrobial therapies .
The mechanisms through which 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine exerts its biological effects primarily involve:
- Inhibition of Kinases : Particularly ALK5, which plays a crucial role in cellular signaling pathways related to cancer progression.
- Modulation of Neurotransmitter Systems : Indications of anticonvulsant activity suggest interactions with neurotransmitter pathways.
- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
